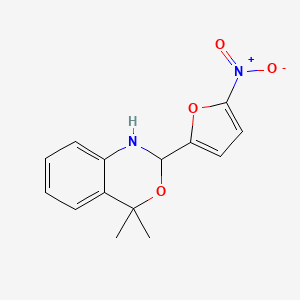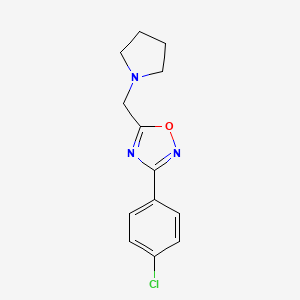![molecular formula C24H18Cl2N2O7 B5588934 4-{2-[(2,4-dichlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5588934.png)
4-{2-[(2,4-dichlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[(2,4-dichlorophenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 1,3-benzodioxole-5-carboxylate is a useful research compound. Its molecular formula is C24H18Cl2N2O7 and its molecular weight is 517.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 516.0491063 g/mol and the complexity rating of the compound is 757. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photogeneration and Reactivity
A study by Protti et al. (2004) on the photochemistry of aromatic halides, specifically 4-chlorophenol and 4-chloroanisole, reveals that these compounds can undergo reductive dehalogenation. This process leads to the formation of arylated products through a cationic mechanism when exposed to certain conditions, such as irradiation in methanol. This suggests that compounds with similar halogenated aromatic structures might be used in photochemical synthesis to create new chemical entities or to modify existing molecules for various applications, including materials science and organic synthesis (Protti, Fagnoni, Mella, & Albini, 2004).
Antiallergic Potential
Metz et al. (1983) explored the antiallergic properties of cloxacepride and related compounds, demonstrating substantial oral antiallergic effects in rats. The study indicates that certain chemical modifications can enhance the antiallergic efficacy of compounds. This suggests that derivatives of complex molecules like the one might hold potential for developing new antiallergic medications or studying the mechanisms of allergic reactions (Metz, Pindell, & Chen, 1983).
Antimicrobial Activities
Research on novel 1,2,4-triazole derivatives by Bektaş et al. (2010) highlights the synthesis and antimicrobial screening of compounds with potential therapeutic applications. The study shows that structural modifications, such as the introduction of certain functional groups, can significantly impact antimicrobial activity. This implies that exploring the antimicrobial potential of complex compounds, through structural modification, could lead to the discovery of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Enzyme Inhibition
A study by Bekircan, Ülker, and Menteşe (2015) on the synthesis of certain triazole derivatives and their inhibition of lipase and α-glucosidase enzymes provides insights into the potential therapeutic applications of such compounds. The research demonstrates that specific structural features can enhance enzyme inhibition, suggesting possible applications in treating conditions such as diabetes and obesity (Bekircan, Ülker, & Menteşe, 2015).
特性
IUPAC Name |
[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O7/c1-31-21-8-14(11-27-28-23(29)12-32-18-7-4-16(25)10-17(18)26)2-5-20(21)35-24(30)15-3-6-19-22(9-15)34-13-33-19/h2-11H,12-13H2,1H3,(H,28,29)/b27-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVOEDBOHFDMNB-LUOAPIJWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-methoxybenzoyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5588851.png)
![1-(2-amino-2-oxoethyl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5588857.png)
![5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5588865.png)


![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methoxybenzamide](/img/structure/B5588911.png)

![3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5588923.png)
![4-benzyl-5-methyl-2-{2-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5588930.png)
![3-benzyl-7-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5588931.png)
![methyl 1-{4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzoyl}-4-piperidinecarboxylate](/img/structure/B5588935.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B5588937.png)

![1-(4-methoxyphenyl)-5-methyl-4-[4-(2-oxo-1-pyrrolidinyl)butanoyl]-2-piperazinone](/img/structure/B5588950.png)